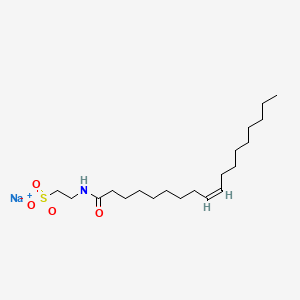

Sodium N-oleoyltaurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

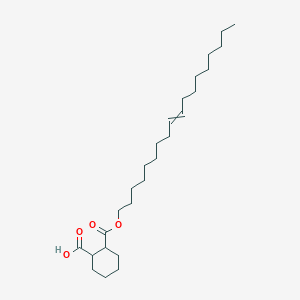

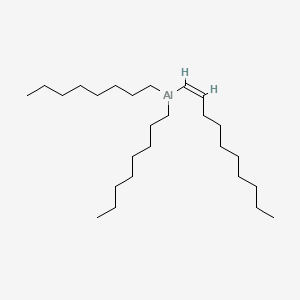

This compound, with the chemical formula C21H41NO3S and CAS registry number 137-20-2, is known for its ability to cleanse and moisturize the skin, as well as enhance the foaming and emulsifying properties of cosmetic formulations . It is derived from the reaction between N-methyltaurine and oleylamine, resulting in a compound with both hydrophilic and lipophilic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium N-oleoyltaurate can be synthesized through the Schotten-Baumann method, which involves the reaction of long-chain carboxylic acid chlorides with aqueous solutions of the sodium salt of N-methyltaurine . This method, however, produces equimolar amounts of sodium chloride, which can worsen the properties of surfactant mixtures . Another method involves the direct amidation of N-methyltaurine or its sodium salt with the corresponding fatty acid at 220°C under nitrogen for 10 hours . This method aims to achieve gentler process conditions using suitable catalysts such as sodium borohydride, boric acid, or zinc oxide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium methyltaurate with oleyl chloride . The reaction is carried out in a reaction kettle with a 6% NaCl aqueous solution and 73.4% sodium methyl taurine aqueous solution, with the temperature raised to about 40°C and the pH adjusted to 9-10 .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium N-oleoyltaurate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, reduced amides, and substituted derivatives of the original compound .

Applications De Recherche Scientifique

Sodium N-oleoyltaurate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture and molecular biology experiments due to its emulsifying properties.

Medicine: Utilized in the formulation of pharmaceutical products for its cleansing and moisturizing effects.

Industry: Widely used in the cosmetic industry for the production of shampoos, body washes, and other personal care products

Mécanisme D'action

Sodium N-oleoyltaurate exerts its effects through its surfactant properties, which allow it to reduce the surface tension of liquids and enhance the mixing of oil and water. This compound targets the lipid bilayers of cell membranes, disrupting their structure and allowing for the emulsification of oils and fats . The molecular pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other colloidal structures .

Comparaison Avec Des Composés Similaires

- Sodium N-methyl-N-oleoyltaurate

- Sodium lauroyl methyl isethionate

- Sodium cocoyl isethionate

Comparison: Sodium N-oleoyltaurate is unique in its ability to provide both cleansing and moisturizing effects, making it highly suitable for use in personal care products. Compared to Sodium lauroyl methyl isethionate and Sodium cocoyl isethionate, this compound offers better emulsifying properties and is less irritating to the skin .

Propriétés

Numéro CAS |

60840-87-1 |

|---|---|

Formule moléculaire |

C20H38NNaO4S |

Poids moléculaire |

411.6 g/mol |

Nom IUPAC |

sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-; |

Clé InChI |

SIFNSAPDAWMCFK-KVVVOXFISA-M |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)

![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)

![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)